

Bromodiphenhydramine chemical structure and properties

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Compound of Interest

Compound Name: *Bromodiphenhydramine*

Cat. No.: *B091097*

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An In-depth Technical Guide to **Bromodiphenhydramine**: Chemical Structure, Properties, and Pharmacological Profile

Abstract

Bromodiphenhydramine is a first-generation antihistamine of the ethanolamine ether class, recognized for its potent antagonism of the histamine H1 receptor and significant anticholinergic properties.[1][2] As a brominated derivative of diphenhydramine, it is utilized for the symptomatic relief of various allergic conditions, irritant cough, and motion sickness.[2][3][4] Its mechanism of action involves competitive inhibition of histamine at H1 receptors and blockade of muscarinic acetylcholine receptors.[3][5] This dual activity alleviates histamine-mediated symptoms such as vasodilation and increased capillary permeability while also producing characteristic side effects like sedation and dry mouth.[5][6] This document provides a comprehensive technical overview of **bromodiphenhydramine**, detailing its chemical structure, physicochemical and pharmacological properties, and key experimental methodologies relevant to its synthesis and evaluation.

Chemical Identity and Structure

Bromodiphenhydramine, chemically known as 2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine, is a tertiary amino compound.[2] Its structure is characterized by a diphenylmethoxy group, where one of the phenyl rings is substituted with a bromine atom at the para (4) position. This moiety is linked via an ether bond to a dimethylethanamine group.

Table 1: Chemical Identifiers for **Bromodiphenhydramine**

Identifier	Value
IUPAC Name	2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine[2][4]
CAS Number	118-23-0 (Base)[2][7]
1808-12-4 (Hydrochloride Salt)[7][8]	
Molecular Formula	C ₁₇ H ₂₀ BrNO[2][9]
Synonyms	Bromazine, Ambodryl, Histabromamine[2][3][7]

Physicochemical Properties

The physicochemical properties of **bromodiphenhydramine** influence its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the bromine atom and the tertiary amine group are key determinants of its lipophilicity and basicity.

Table 2: Physicochemical Data for **Bromodiphenhydramine**

Property	Value	Source
Molecular Weight	334.25 g/mol	[7][9]
Molecular Weight (HCl Salt)	370.71 g/mol	[7][8][10]
Melting Point (HCl Salt)	144-145 °C	[7]
pKa (Strongest Basic)	8.87	[1]
logP	4.42	[1]
Solubility	3.45 x 10 ⁻³ g/L	[2]
Polar Surface Area	12.47 Å ²	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	6	[1]

Pharmacological Properties

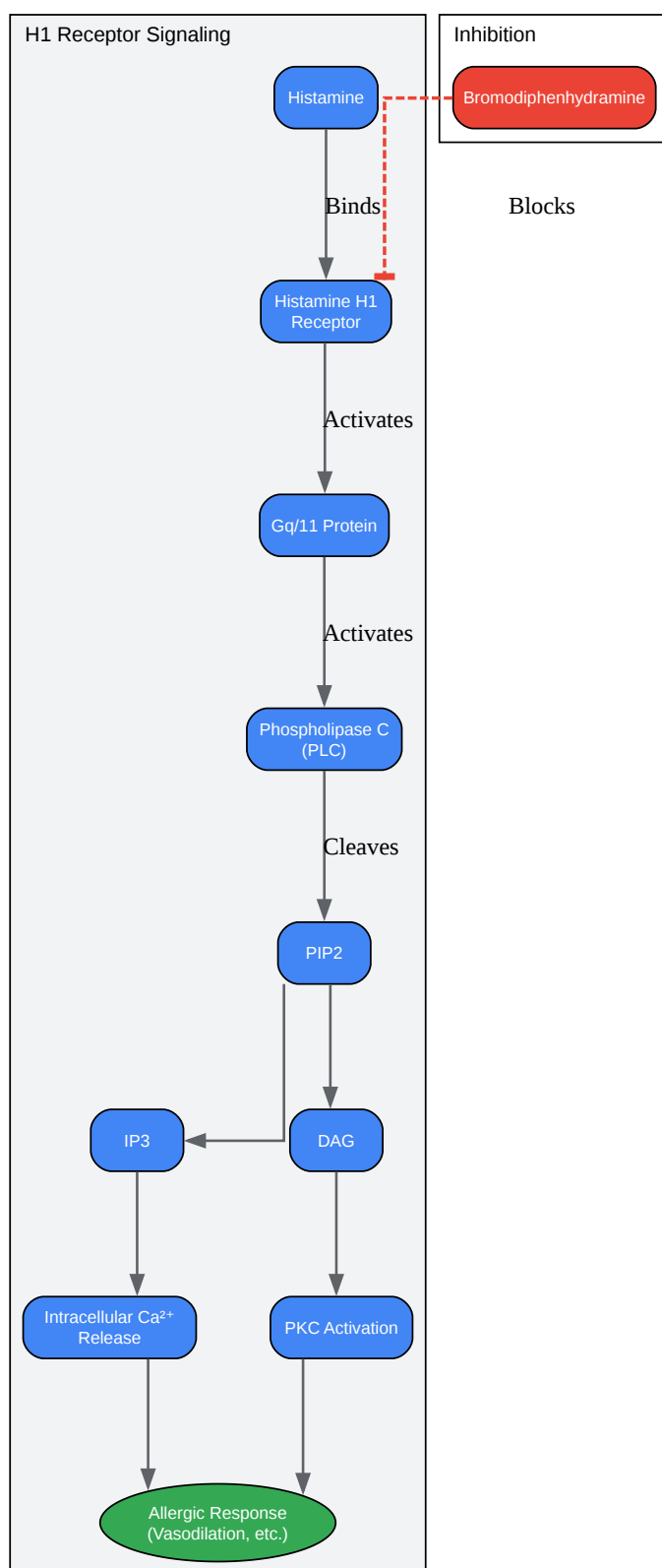
Mechanism of Action

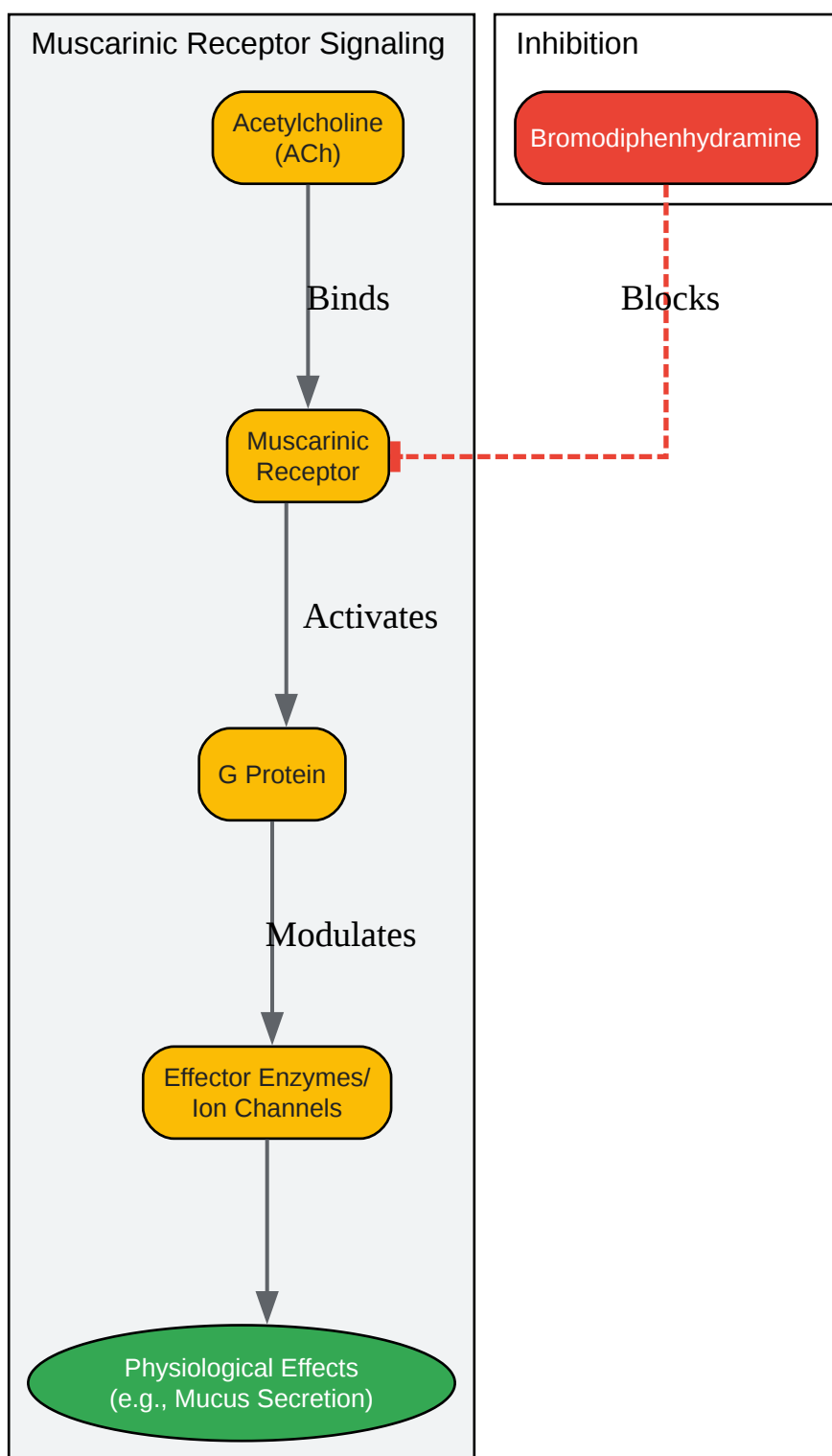
Bromodiphenhydramine exerts its therapeutic effects through two primary mechanisms:

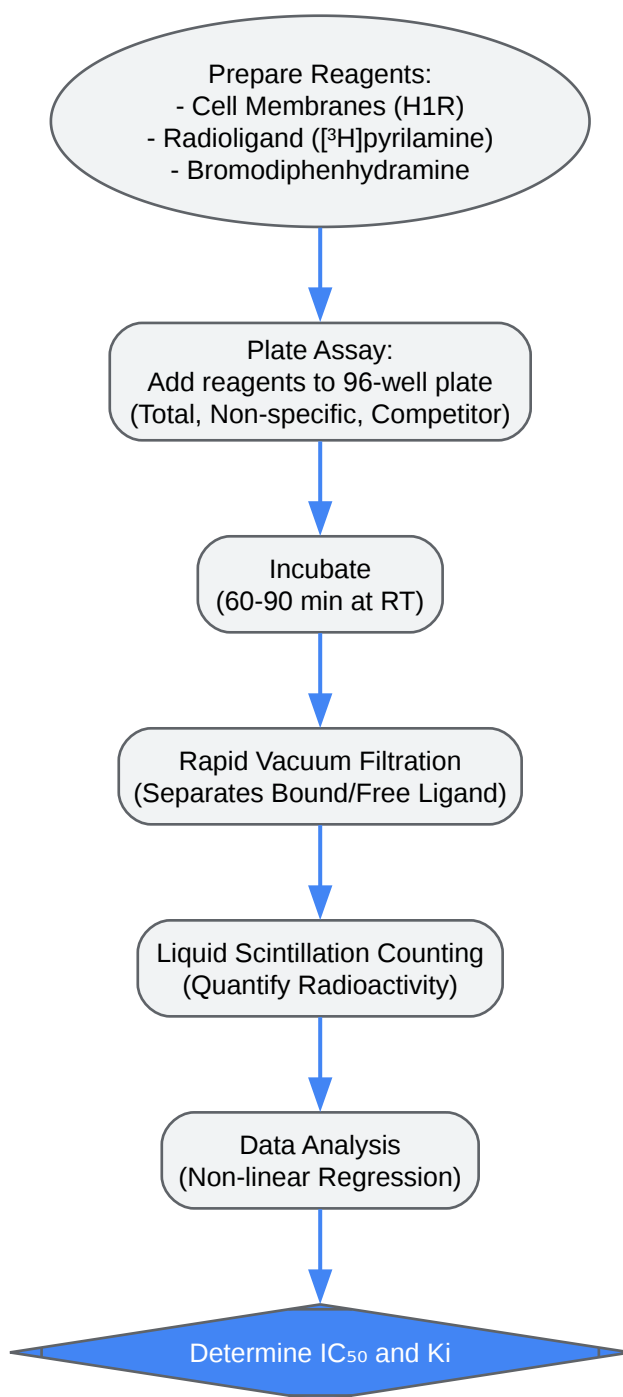
- **Histamine H1 Receptor Antagonism:** It acts as a competitive antagonist at histamine H1 receptors.[1][2][5] It binds to the receptor without activating it, thereby preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms like vasodilation, increased capillary permeability, bronchoconstriction, and itching.[2][6]
- **Anticholinergic (Antimuscarinic) Activity:** As with other ethanolamine derivatives, **bromodiphenhydramine** is a potent antagonist of muscarinic acetylcholine receptors.[1][2][5] This blockade of acetylcholine signaling is responsible for its antiemetic effects and contributes to its use in motion sickness.[2] It also causes the classic anticholinergic side effects, such as dry mouth, blurred vision, and urinary retention.[3]

Signaling Pathways

The antagonistic actions of **bromodiphenhydramine** block distinct signaling pathways initiated by histamine and acetylcholine.







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